molecular formula C10H8N2O4 B1424230 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid CAS No. 1260876-59-2

5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No. B1424230
M. Wt: 220.18 g/mol
InChI Key: HZWUDJRZLFHABL-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid is a chemical compound with the following structural formula:



This compound belongs to the class of oxadiazoles, which are five-membered heterocyclic rings containing oxygen and nitrogen atoms. The presence of a carboxylic acid group indicates its acidic nature.



Molecular Structure Analysis

The molecular structure of 5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid consists of a central oxadiazole ring (a five-membered ring containing two nitrogen atoms and one oxygen atom) attached to a carboxylic acid group and a 3-methoxyphenyl substituent. The methoxy group enhances its lipophilicity and influences its biological properties.



Chemical Reactions Analysis

The compound can participate in various chemical reactions, including esterification, amidation, and nucleophilic substitution. For instance, it may react with nucleophiles to form derivatives or undergo decarboxylation to yield related compounds.



Physical And Chemical Properties Analysis


  • Melting Point : The compound typically melts between 168°C and 172°C .

  • Solubility : It has limited solubility in water (approximately 0.78 g/L ).

  • Acidity (pKa) : The pKa value is approximately 4.61 .


Safety And Hazards

As with any chemical compound, safety precautions should be observed during handling. Consult Material Safety Data Sheets (MSDS) for specific safety information.


Future Directions

Future research could focus on:



  • Biological Activity : Investigate its potential as a drug candidate or bioactive molecule.

  • Synthetic Methods : Develop efficient and scalable synthetic routes.

  • Structure-Activity Relationships : Explore modifications to enhance its properties.


properties

IUPAC Name

5-(3-methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4/c1-15-7-4-2-3-6(5-7)9-11-8(10(13)14)12-16-9/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWUDJRZLFHABL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=NO2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 5
5-(3-Methoxyphenyl)-1,2,4-oxadiazole-3-carboxylic acid
Reactant of Route 6
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